molecular formula C18H14BrN3O4 B5912473 5-bromo-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-2-furamide

5-bromo-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-2-furamide

Cat. No. B5912473
M. Wt: 416.2 g/mol
InChI Key: ODEZXCVIJIFXTD-NHDPSOOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-2-furamide is a chemical compound that belongs to the class of furan compounds. It is also known as furamidine or DB75. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-2-furamide involves the inhibition of DNA synthesis and replication. The compound binds to the minor groove of DNA and disrupts the hydrogen bonding between the base pairs, leading to the inhibition of DNA synthesis and replication. This mechanism of action is responsible for the antiparasitic, antiviral, and anticancer properties of the compound.
Biochemical and Physiological Effects:
5-bromo-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-2-furamide has been found to exhibit several biochemical and physiological effects. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been found to inhibit the activity of RNA polymerase II, an enzyme that is involved in the transcription of messenger RNA. In addition, the compound has been found to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-2-furamide in lab experiments is its potent antiparasitic, antiviral, and anticancer properties. The compound has been extensively studied and has been found to exhibit a broad spectrum of activity against various pathogens and cancer cells. However, one of the limitations of using the compound is its complex synthesis method, which requires careful handling of the reagents. In addition, the compound has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-bromo-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-2-furamide. One direction is the development of more efficient synthesis methods that can produce the compound in larger quantities and with higher purity. Another direction is the study of the compound's potential applications in the treatment of other diseases, such as viral infections and parasitic diseases. In addition, the study of the compound's mechanism of action and its interaction with DNA and RNA could provide insights into the development of new drugs that target these processes. Finally, the study of the compound's toxicity and pharmacokinetics could provide valuable information for the development of safe and effective therapies.

Synthesis Methods

The synthesis of 5-bromo-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-2-furamide involves the reaction of furfurylhydrazine with 4-nitrobenzoyl chloride to form 4-nitrobenzoyl-furfurylhydrazine. The resulting compound is then reacted with 2-bromo-5-nitrofuran to form 5-bromo-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-2-furamide. The synthesis method is complex and requires careful handling of the reagents.

Scientific Research Applications

5-bromo-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-2-furamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antiparasitic, antiviral, and anticancer properties. The compound has been shown to inhibit the growth of Trypanosoma cruzi, a parasitic protozoan that causes Chagas disease. It has also been found to inhibit the replication of human cytomegalovirus, a virus that can cause serious complications in immunocompromised individuals. In addition, 5-bromo-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-2-furamide has been found to exhibit anticancer properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

5-bromo-N-[4-[(Z)-N-(furan-2-carbonylamino)-C-methylcarbonimidoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O4/c1-11(21-22-18(24)14-3-2-10-25-14)12-4-6-13(7-5-12)20-17(23)15-8-9-16(19)26-15/h2-10H,1H3,(H,20,23)(H,22,24)/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEZXCVIJIFXTD-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CO1)/C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-{4-[N-(2-furoyl)ethanehydrazonoyl]phenyl}-2-furamide

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